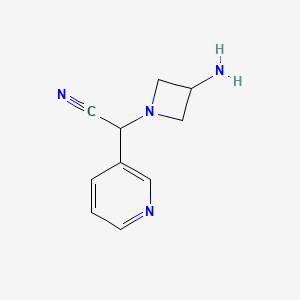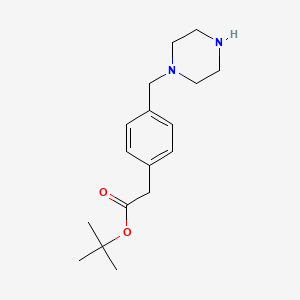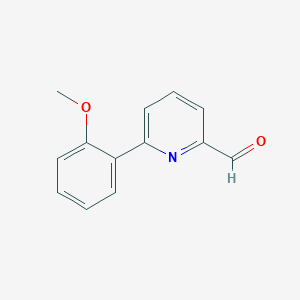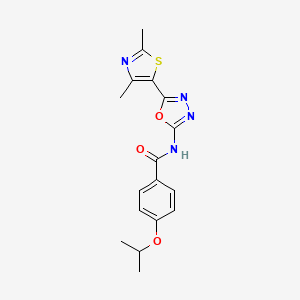![molecular formula C10H16Cl2N2 B14867044 2-[(3R)-3-Piperidyl]pyridine diHCl](/img/structure/B14867044.png)
2-[(3R)-3-Piperidyl]pyridine diHCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R)-3-Piperidyl]pyridine dihydrochloride is a compound that belongs to the class of heterocyclic organic compounds known as piperidines and pyridines. These compounds are characterized by their six-membered ring structures containing nitrogen atoms. Piperidines and pyridines are significant in medicinal chemistry due to their presence in various biologically active molecules and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-Piperidyl]pyridine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by reduction to yield the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize regioselective lithiation and transmetalation reactions to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
2-[(3R)-3-Piperidyl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various piperidine derivatives .
科学的研究の応用
2-[(3R)-3-Piperidyl]pyridine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-[(3R)-3-Piperidyl]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, used in various pharmaceuticals and agrochemicals.
Piperidine: A six-membered ring with one nitrogen atom, commonly found in alkaloids and synthetic drugs.
Dihydropyridine: A derivative of pyridine, often used in calcium channel blockers for treating hypertension.
Uniqueness
2-[(3R)-3-Piperidyl]pyridine dihydrochloride is unique due to its specific structure, which combines the properties of both piperidine and pyridine rings. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
2-[(3R)-piperidin-3-yl]pyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h1-2,5,7,9,11H,3-4,6,8H2;2*1H/t9-;;/m1../s1 |
InChIキー |
PLUYLODTLVNANT-KLQYNRQASA-N |
異性体SMILES |
C1C[C@H](CNC1)C2=CC=CC=N2.Cl.Cl |
正規SMILES |
C1CC(CNC1)C2=CC=CC=N2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)


![(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)



![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)


![Ethyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B14867033.png)


